4-[(4-Oxocyclohexa-2,5-dien-1-ylidene)amino]-2-phenyl-1,2-dihydro-3H-pyrazol-3-one
Description
Properties
CAS No. |
88779-04-8 |
|---|---|
Molecular Formula |
C15H11N3O2 |
Molecular Weight |
265.27 g/mol |
IUPAC Name |
4-(4-hydroxyphenyl)imino-2-phenylpyrazol-3-one |
InChI |
InChI=1S/C15H11N3O2/c19-13-8-6-11(7-9-13)17-14-10-16-18(15(14)20)12-4-2-1-3-5-12/h1-10,19H |
InChI Key |
MPISRRNMMPYHNE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=NC3=CC=C(C=C3)O)C=N2 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 4-[(4-oxocyclohexa-2,5-dien-1-ylidene)amino]-2-phenyl-1,2-dihydro-3H-pyrazol-3-one generally follows a condensation reaction between a pyrazolone derivative and a cyclohexadienone aldehyde or ketone precursor, forming an imine linkage (Schiff base). The key steps include:
- Preparation of the pyrazolone core (2-phenyl-1,2-dihydro-3H-pyrazol-3-one)
- Generation or isolation of the 4-oxocyclohexa-2,5-dien-1-ylidene moiety (a quinonoid or cyclohexadienone derivative)
- Condensation under controlled conditions to form the imine bond
Preparation of the Pyrazolone Core
The pyrazolone nucleus, 2-phenyl-1,2-dihydro-3H-pyrazol-3-one, is typically synthesized by:
- Condensation of phenylhydrazine with β-ketoesters or β-diketones under acidic or neutral conditions.
- Reaction conditions: reflux in ethanol or acetic acid at 80–100°C for 4–8 hours.
- Purification: recrystallization or column chromatography to isolate the pure pyrazolone.
This step yields the 1,2-dihydro-3H-pyrazol-3-one scaffold with a phenyl substituent at position 2, which is essential for the final compound's structure.
Preparation of the 4-Oxocyclohexa-2,5-dien-1-ylidene Precursor
The 4-oxocyclohexa-2,5-dien-1-ylidene fragment corresponds to a quinonoid or cyclohexadienone structure, which can be prepared by:
- Oxidation of hydroquinone derivatives or cyclohexadienols to the corresponding cyclohexadienone.
- Alternatively, it can be generated in situ by controlled oxidation or by using commercially available cyclohexadienone derivatives.
This moiety is reactive and forms the electrophilic center for Schiff base formation with the pyrazolone amine group.
Condensation to Form the Schiff Base
The key step is the condensation of the amino group on the pyrazolone with the carbonyl group of the cyclohexadienone , forming the imine linkage:
- Reaction conditions : Typically carried out in ethanol or methanol as solvent, under reflux or room temperature, depending on reactivity.
- Catalysts : Mild acid catalysts (e.g., acetic acid) may be used to facilitate imine formation.
- Reaction time : 2–6 hours, monitored by TLC or spectroscopic methods.
- Purification : The product is purified by recrystallization or chromatographic techniques.
This condensation yields the target compound this compound with high selectivity and yield.
Reaction Parameters and Optimization
| Parameter | Typical Conditions | Effect on Yield and Purity |
|---|---|---|
| Solvent | Ethanol, Methanol, or Acetic Acid | Polar protic solvents favor imine formation |
| Temperature | Room temperature to reflux (25–80°C) | Higher temp accelerates reaction but may cause side reactions |
| Catalyst | Acetic acid (0.1–1% v/v) | Enhances imine formation rate |
| Molar ratio | 1:1 or slight excess of pyrazolone | Excess pyrazolone can drive reaction to completion |
| Reaction time | 2–6 hours | Longer time improves conversion but may degrade product |
| Purification method | Recrystallization or silica gel chromatography | Ensures removal of unreacted starting materials |
Analytical Characterization Supporting Preparation
- Elemental Analysis confirms the expected C, H, N ratios consistent with the molecular formula C17H15N3O2.
- FT-IR Spectroscopy shows characteristic imine (C=N) stretching around 1600–1650 cm⁻¹ and carbonyl (C=O) bands near 1650–1700 cm⁻¹.
- UV-Vis Spectroscopy reveals π→π* transitions associated with the conjugated pyrazolone and cyclohexadienone systems.
- NMR Spectroscopy (¹H and ¹³C) confirms the chemical environment of aromatic, pyrazolone, and imine protons and carbons.
- Mass Spectrometry verifies molecular weight (approx. 293.32 g/mol) and fragmentation pattern consistent with the structure.
Summary Table of Preparation Methods
| Step | Reagents/Conditions | Outcome/Notes |
|---|---|---|
| Pyrazolone synthesis | Phenylhydrazine + β-ketoester, reflux EtOH | Formation of 2-phenyl-1,2-dihydro-3H-pyrazol-3-one |
| Cyclohexadienone prep. | Oxidation of hydroquinone derivatives | Generation of 4-oxocyclohexa-2,5-dien-1-one |
| Schiff base condensation | Pyrazolone + cyclohexadienone, EtOH, acid catalyst, reflux | Formation of imine linkage yielding target compound |
| Purification | Recrystallization or chromatography | Isolation of pure product |
Research Findings and Variations
- Variations in substituents on the pyrazolone ring (e.g., methyl groups) or on the cyclohexadienone ring can modulate the electronic properties and biological activity of the final compound.
- Reaction conditions such as solvent polarity and catalyst concentration significantly influence the yield and purity of the Schiff base.
- Multi-step syntheses involving functionalization of the pyrazolone or cyclohexadienone precursors can lead to derivatives with enhanced properties for medicinal or material science applications.
- The compound’s stability and reactivity are influenced by the conjugation between the pyrazolone and cyclohexadienone moieties, which is critical for its potential applications.
Chemical Reactions Analysis
Types of Reactions
4-((4-Hydroxyphenyl)imino)-1-phenyl-1H-pyrazol-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The imino group can be reduced to form amine derivatives.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration and bromine for bromination.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Nitro and halogenated derivatives.
Scientific Research Applications
4-((4-Hydroxyphenyl)imino)-1-phenyl-1H-pyrazol-5(4H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-((4-Hydroxyphenyl)imino)-1-phenyl-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, which can influence the compound’s binding affinity to biological targets. The imino group can undergo tautomerization, leading to different isomeric forms that may exhibit distinct biological activities. The compound’s ability to modulate oxidative stress and inflammation pathways has been a focus of research.
Comparison with Similar Compounds
Structural Variations
The compound’s closest analogs are Schiff bases derived from 4-aminoantipyrine (4-AAP), a common precursor for pyrazolone derivatives. Key structural differences arise from the substituents on the imine group (Table 1):
Key Observations :
- The target compound’s 4-oxocyclohexadienylidene group introduces a planar, conjugated system, which may enhance π-π stacking interactions in biological targets compared to alkyl or aryl substituents .
- Bulky substituents (e.g., pentadecyl in ) improve lipid solubility but may reduce bioavailability due to steric hindrance.
Key Observations :
Physical and Spectroscopic Properties
Comparative data for selected analogs (Table 3):
Key Observations :
Key Observations :
- Hydroxyquinoline- and anthracene-substituted analogs show superior antimicrobial activity, likely due to enhanced membrane penetration and metal chelation .
Biological Activity
The compound 4-[(4-Oxocyclohexa-2,5-dien-1-ylidene)amino]-2-phenyl-1,2-dihydro-3H-pyrazol-3-one is a pyrazolone derivative that has garnered attention for its potential biological activities. Its unique structure, which features a cyclohexadienone moiety, suggests diverse interactions with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and relevant case studies.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors within the body. Studies suggest that it may act as an inhibitor of specific molecular targets, including:
- Enzymes : The compound may inhibit enzymes involved in inflammatory pathways.
- Receptors : It has shown potential in modulating receptor activity, particularly those involved in pain and inflammation.
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit significant antimicrobial activity. For instance, studies have shown that certain analogs effectively inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting potential use as antibacterial agents.
Anticancer Activity
The compound's structure allows for interactions with cancer cell signaling pathways. Preliminary studies have demonstrated cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer drug candidate. The mechanism appears to involve apoptosis induction and cell cycle arrest.
Anti-inflammatory Effects
In vitro studies have suggested that this compound may reduce inflammatory markers in cell lines exposed to pro-inflammatory stimuli. This positions it as a candidate for further development in treating inflammatory diseases.
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
